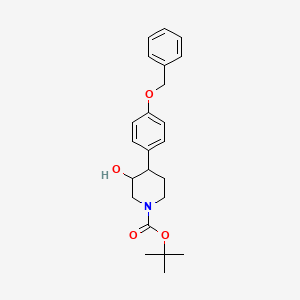
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE
概述
描述
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyloxyphenyl group, and a tert-butyl ester, making it a versatile molecule for synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-benzyloxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde with a benzyl group, followed by a series of reactions to introduce the piperidine ring and the tert-butyl ester. The reaction conditions often include the use of organic solvents like toluene and dichloromethane, and reagents such as potassium carbonate and sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
化学反应分析
Types of Reactions
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the benzyloxy group can yield a phenol.
科学研究应用
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of tert-butyl 4-(4-benzyloxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzyloxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the tert-butyl ester can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(4-hydroxyphenyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(4-methoxyphenyl)-3-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness
TERT-BUTYL (3R,4R)-4-(4-BENZYLOXYPHENYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE is unique due to the presence of the benzyloxy group, which can enhance its interactions with biological targets through additional π-π interactions. This feature can potentially improve its efficacy and selectivity in therapeutic applications .
属性
分子式 |
C23H29NO4 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
tert-butyl 3-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29NO4/c1-23(2,3)28-22(26)24-14-13-20(21(25)15-24)18-9-11-19(12-10-18)27-16-17-7-5-4-6-8-17/h4-12,20-21,25H,13-16H2,1-3H3 |
InChI 键 |
FYTOCUHAQHZOGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
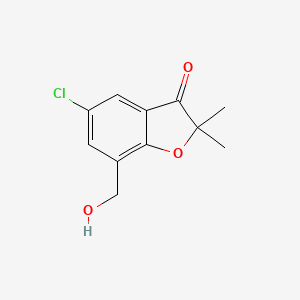
![trans-4-[3-(Pyrrolidin-1-yl)propoxy]cyclohexanamine](/img/structure/B8372008.png)
![4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B8372010.png)
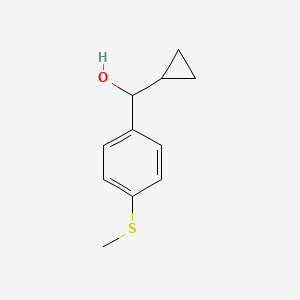
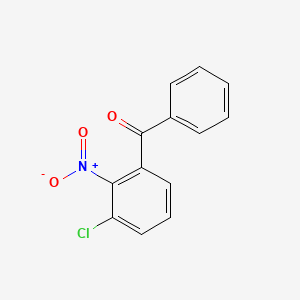
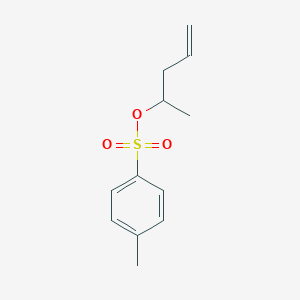

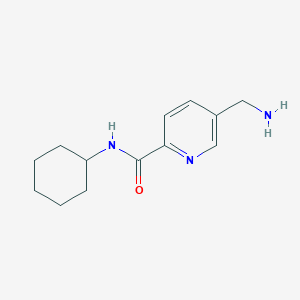
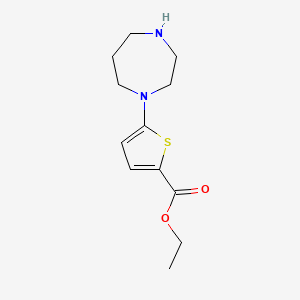
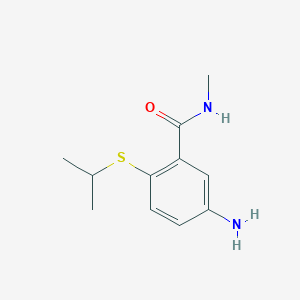

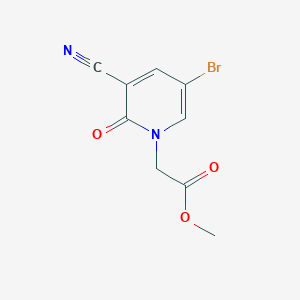
![2-(2-Chloroethyl)naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B8372089.png)
![{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8372097.png)
